molecular formula C17H12N2O3 B11840146 n-(1-Nitronaphthalen-2-yl)benzamide CAS No. 6299-41-8

n-(1-Nitronaphthalen-2-yl)benzamide

Cat. No.: B11840146
CAS No.: 6299-41-8
M. Wt: 292.29 g/mol
InChI Key: LQKIJWZEGBTMHP-UHFFFAOYSA-N
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Description

N-(1-Nitronaphthalen-2-yl)benzamide is an organic compound with the molecular formula C17H12N2O3 It is a derivative of benzamide, where the benzamide moiety is substituted with a nitro group at the 1-position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Nitronaphthalen-2-yl)benzamide typically involves the nitration of naphthalene followed by the formation of the benzamide derivative. One common method includes the following steps:

    Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 1-nitronaphthalene.

    Formation of Benzamide Derivative: The 1-nitronaphthalene is then reacted with benzoyl chloride in the presence of a base such as pyridine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1-Nitronaphthalen-2-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium methoxide, methanol, elevated temperatures.

Major Products

    Reduction: N-(1-Aminonaphthalen-2-yl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1-Nitronaphthalen-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-Nitronaphthalen-2-yl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Nitronaphthalen-1-yl)benzamide: Similar structure but with the nitro group at a different position.

    N-(1-Nitronaphthalen-2-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

Uniqueness

N-(1-Nitronaphthalen-2-yl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

CAS No.

6299-41-8

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

IUPAC Name

N-(1-nitronaphthalen-2-yl)benzamide

InChI

InChI=1S/C17H12N2O3/c20-17(13-7-2-1-3-8-13)18-15-11-10-12-6-4-5-9-14(12)16(15)19(21)22/h1-11H,(H,18,20)

InChI Key

LQKIJWZEGBTMHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C3=CC=CC=C3C=C2)[N+](=O)[O-]

Origin of Product

United States

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